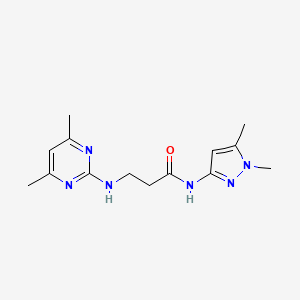![molecular formula C16H16FNO2S B12179944 N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide](/img/structure/B12179944.png)
N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide is an organic compound that belongs to the class of acetamides. This compound features a fluorophenyl group, a methoxyphenyl group, and a thioether linkage, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide typically involves the following steps:
Starting Materials: 4-fluoroaniline, 2-methoxybenzyl chloride, and thioacetic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions, and may require the use of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The thioether and fluorophenyl groups may participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide: Similar structure with a chlorine atom instead of fluorine.
N-(4-bromophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide: Similar structure with a bromine atom instead of fluorine.
N-(4-methylphenyl)-2-[(2-methoxyphenyl)methylthio]acetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylthio]acetamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in certain applications.
Properties
Molecular Formula |
C16H16FNO2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-methoxyphenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H16FNO2S/c1-20-15-5-3-2-4-12(15)10-21-11-16(19)18-14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H,18,19) |
InChI Key |
MATOHAUKMIBXBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CSCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12179866.png)
![N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12179871.png)
![methyl N-[(2-cyclopropylquinolin-4-yl)carbonyl]-beta-alaninate](/img/structure/B12179875.png)
![N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide](/img/structure/B12179885.png)
![2-[4-(1H-tetrazol-1-yl)phenyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B12179896.png)
![1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B12179898.png)
![5-hydroxy-2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-pyran-4-one](/img/structure/B12179903.png)

![N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12179906.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B12179916.png)
![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B12179922.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12179926.png)

